Methyl 2-(4-ethoxy-4-oxobutyl)benzoate
Description
Methyl 2-(4-ethoxy-4-oxobutyl)benzoate (CAS 27126-43-8) is an organic compound with the molecular formula C₁₄H₁₉NO₄ and a molecular weight of 265.30 g/mol . Structurally, it consists of a benzoate ester core substituted at the 2-position with a 4-ethoxy-4-oxobutyl chain. Key physical properties include a density of 1.139 g/cm³, a melting point of 43–45°C, and a boiling point of 176–180°C at 0.07 Torr . Its synthesis typically involves alkylation or esterification reactions, as suggested by analogous procedures in related compounds .
Properties
CAS No. |
105986-53-6 |
|---|---|
Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
methyl 2-(4-ethoxy-4-oxobutyl)benzoate |
InChI |
InChI=1S/C14H18O4/c1-3-18-13(15)10-6-8-11-7-4-5-9-12(11)14(16)17-2/h4-5,7,9H,3,6,8,10H2,1-2H3 |
InChI Key |
PHNSBRWKDZKFCX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-ethoxy-4-oxobutyl)benzoate typically involves the esterification of 2-(4-ethoxy-4-oxobutyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems also reduces the risk of human error and ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-ethoxy-4-oxobutyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoates depending on the substituent introduced.
Scientific Research Applications
Methyl 2-(4-ethoxy-4-oxobutyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-ethoxy-4-oxobutyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Methyl Benzoate Derivatives
Key Observations :
Substituent Effects: The ethoxy-oxobutyl chain in the target compound enhances flexibility and lipophilicity compared to rigid aromatic substituents (e.g., bromophenyl in ). This may improve solubility in non-polar solvents . Compounds with sulfonylurea groups (e.g., bensulfuron-methyl ) exhibit herbicidal activity, whereas this compound lacks such functional groups, limiting its pesticidal utility.
Synthetic Utility: The target compound shares synthetic pathways with Methyl 1-(4-ethoxy-4-oxobutyl)-pyrrole derivatives, such as alkylation using ethyl 4-bromo-butanoate in acetone with K₂CO₃ . Phenacyl benzoates (e.g., ) are synthesized via acid-phenacyl bromide reactions, contrasting with the esterification/alkylation methods used for the target compound.
Pharmacological and Industrial Relevance
- This compound : Primarily serves as a synthetic intermediate. Its ester and ketone functionalities make it amenable to further derivatization, such as hydrolysis to carboxylic acids or reduction to alcohols .
- Quinoline-Piperazine Derivatives (e.g., C1–C7 in ): These compounds, while structurally distinct, share the methyl benzoate motif but incorporate quinoline and piperazine moieties, enhancing their bioactivity (e.g., HDAC inhibition). Their higher molecular weights (>400 g/mol) and complex structures contrast with the simpler target compound .
- Sulfometuron-methyl ester : A sulfonylurea herbicide with a pyrimidinyl group, highlighting how substituent variation (sulfonamide vs. ethoxy-oxobutyl) dictates application specificity.
Physicochemical Comparisons
Table 2: Calculated Properties and Reactivity
Insights :
- The target compound’s lower polar surface area (64.6 Ų) compared to sulfonylureas (132 Ų) suggests better membrane permeability, a critical factor in drug design .
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